molecular formula C7H6F3NS B11778091 2-(Methylthio)-3-(trifluoromethyl)pyridine CAS No. 1779130-81-2

2-(Methylthio)-3-(trifluoromethyl)pyridine

Cat. No.: B11778091
CAS No.: 1779130-81-2
M. Wt: 193.19 g/mol
InChI Key: XRHDNGBOZOENLQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 3-position

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Methylthiolate salts, trifluoromethyl iodide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Difluoromethyl derivatives, monofluoromethyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes the compound a valuable tool in various scientific and industrial fields .

Biological Activity

2-(Methylthio)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its unique combination of a methylthio group and a trifluoromethyl group attached to a pyridine ring. This structure imparts significant biological activity, particularly through its interactions with critical cellular pathways, making it a subject of interest in medicinal chemistry.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, while the methylthio group provides potential sites for further chemical modification. These attributes make this compound a versatile candidate for various applications, particularly in pharmaceuticals and agrochemicals.

Interaction with PI3K Pathway

Research indicates that this compound selectively interacts with the phosphatidylinositol 3-kinase (PI3K) enzyme, which is pivotal in regulating cell growth and survival pathways. Modulating PI3K activity can have profound implications for cancer treatment and other diseases where this pathway is dysregulated.

Case Studies and Research Findings

  • Cancer Therapeutics : In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation by affecting the PI3K signaling pathway. For instance, analogs of this compound have shown promising results in reducing the viability of various cancer cell lines, suggesting potential therapeutic applications.
  • Agrochemical Applications : The trifluoromethyl-substituted pyridine derivatives have been explored for their fungicidal properties. Compounds containing similar structures have been reported to exhibit higher antifungal activity compared to traditional agents, indicating that this compound could also play a role in agricultural chemistry .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameKey FeaturesBiological Activity
2-Chloro-3-(trifluoromethyl)pyridineLacks methylthio group; contains chlorineAntimicrobial properties
3-(Trifluoromethyl)-5-(methylthio)pyridineRetains methylthio group; lacks chlorineInhibitory effects on specific enzymes
2-Chloro-5-(methylthio)pyridineContains chlorine and methylthio; lacks CF3Potential anti-cancer activity

Synthesis and Modifications

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents. The ability to modify the methylthio group opens avenues for developing new derivatives with enhanced biological activities or altered pharmacokinetic properties .

Properties

CAS No.

1779130-81-2

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

IUPAC Name

2-methylsulfanyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H6F3NS/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3

InChI Key

XRHDNGBOZOENLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(F)(F)F

Origin of Product

United States

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